![molecular formula C11H11NO2S B1269008 Ethyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 7311-95-7](/img/structure/B1269008.png)
Ethyl 2-amino-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S .
Synthesis Analysis
The synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate involves several steps. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-1-benzothiophene-3-carboxylate consists of a benzothiophene ring which bears a carboxamide .Chemical Reactions Analysis
The reaction of ethyl 2-amino-1-benzothiophene-3-carboxylate with primary amines in toluene has been reported . In another study, the nature of the sulfur reagent was found to make an essential impact on reaction selectivity .Physical And Chemical Properties Analysis
Ethyl 2-amino-1-benzothiophene-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 373.4±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 179.6±22.3 °C .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include Ethyl 2-amino-1-benzothiophene-3-carboxylate, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Drug Discovery
The synthesis and biological evaluation of compounds like Ethyl 2-amino-1-benzothiophene-3-carboxylate for their antimicrobial and antioxidant properties indicate a potential application in drug discovery. This could be particularly useful in developing new antibiotics or treatments for oxidative stress-related diseases.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a prominent role in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Anti-Inflammatory Agents
Compounds containing thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Synthesis of Other Compounds
Thiophene derivatives can be used as raw materials in the synthesis of other compounds. For example, 2-Butylthiophene is used in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASJEQIJMDBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351399 | |
Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1-benzothiophene-3-carboxylate | |
CAS RN |
7311-95-7 | |
Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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